N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(5,8-Dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 3,4,5-trimethoxybenzamide core linked via an ethyl group to a substituted quinoline moiety. The quinoline ring is substituted with methoxy groups at positions 5 and 8 and a ketone at position 2. This compound is hypothesized to exhibit biological activity due to structural similarities with known cytotoxic agents, particularly those targeting tubulin or DNA topoisomerases . The 3,4,5-trimethoxybenzamide group is a common pharmacophore in anticancer agents, while the quinoline scaffold may enhance DNA intercalation or protein binding .
Properties
CAS No. |
851403-42-4 |
|---|---|
Molecular Formula |
C23H26N2O7 |
Molecular Weight |
442.468 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H26N2O7/c1-28-16-6-7-17(29-2)20-15(16)10-13(23(27)25-20)8-9-24-22(26)14-11-18(30-3)21(32-5)19(12-14)31-4/h6-7,10-12H,8-9H2,1-5H3,(H,24,26)(H,25,27) |
InChI Key |
WLZGDIHUWDXBGQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
The chemistry of quinoline-2,4-diones, to which this compound is related, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, and well over 100 naturally occurring molecules display this motif .
Biological Activity
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure combines a quinoline core with methoxy substitutions and an amide linkage to a trimethoxybenzene moiety. This compound has garnered attention for its potential biological activities, which include interactions with various molecular targets relevant to medicinal chemistry and drug development.
- Molecular Formula: C23H26N2O7
- Molecular Weight: 442.5 g/mol
- IUPAC Name: this compound
Structural Features
The compound features:
- A quinoline core with dimethoxy substitutions at positions 5 and 8.
- An amide bond connecting to a trimethoxybenzene group.
This structural arrangement is crucial for its biological activity as it influences solubility, reactivity, and interaction with biological targets.
This compound exhibits diverse biological activities through its interaction with specific receptors and enzymes. It is known to:
- Act as an antagonist at the glycine site of the NMDA receptor, which plays a significant role in neuroprotection and pain perception.
- Inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.
Pharmacological Evaluations
Research has demonstrated that this compound can modulate various cellular processes by binding to specific molecular targets. For instance:
- In vitro studies have shown that it can inhibit certain cancer cell lines by disrupting pathways associated with cell growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Observations |
|---|---|---|
| NMDA Receptor Antagonism | Glycine site inhibition | Potential neuroprotective effects |
| Anticancer Activity | Enzyme inhibition | Disruption of cell proliferation pathways |
| Bronchodilation | Non-sympathomimetic mechanism | Enhanced respiratory function in models |
Case Studies
- Anticancer Studies : A study found that analogs of this compound demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the quinoline core could enhance or reduce activity based on structural variations.
- Respiratory Function : In animal models, compounds related to this compound exhibited bronchodilatory effects without the central nervous system side effects commonly associated with traditional bronchodilators.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction between 5,8-dimethoxyquinoline derivatives and trimethoxyaniline under acidic conditions.
- Coupling Agents : Utilizing agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.
Industrial Production Methods
To optimize yield and purity in industrial settings:
- Advanced purification techniques such as chromatography are employed.
- Continuous flow reactors may be used for scaling up production efficiently.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogues of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide, highlighting differences in substituents, physical properties, and biological activities:
*TMB: Trimethoxybenzamide
Key Differences in Physicochemical Properties
- Melting Points: The target compound’s quinoline core and ethyl linker may influence its melting point relative to analogues. For instance, benzimidazole derivatives (e.g., ) exhibit higher melting points (~247–250°C) compared to furan-linked acrylamides (~214–251°C), likely due to increased rigidity .
- Solubility: The 3,4,5-trimethoxybenzamide group enhances lipophilicity, but the quinoline moiety in the target compound may reduce aqueous solubility compared to furan derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
